molecular formula C7H6O4 B2784826 5-Formyl-2-methylfuran-3-carboxylic acid CAS No. 1125-59-3

5-Formyl-2-methylfuran-3-carboxylic acid

Cat. No.: B2784826
CAS No.: 1125-59-3
M. Wt: 154.121
InChI Key: FSEZQVUZNUMBDP-UHFFFAOYSA-N
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Description

5-Formyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formyl group and a carboxylic acid group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-methylfurfural using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic oxidation of 5-methylfurfural using supported metal catalysts. This method offers advantages in terms of efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Formyl-2-methylfuran-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it an essential building block in organic chemistry.

Reactivity and Transformations
The compound can undergo oxidation reactions, where the formyl group can be converted into a carboxylic acid group, further expanding its utility in synthetic pathways.

Biological and Medicinal Applications

Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. In a study utilizing the MTT assay on HeLa and HepG2 cell lines, several derivatives demonstrated significant cytotoxicity, with some showing IC50 values lower than standard chemotherapeutic agents.

Antibacterial Properties
The compound has also been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related furan derivatives have shown minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus .

Table 1: Antibacterial Activity of Furan Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Methyl 5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus1.00
This compoundE. coliTBD

Industrial Applications

Materials Science
Furan derivatives are being explored for their potential use in the production of polymers and advanced materials. The unique properties of furan compounds make them suitable for creating sustainable materials with desirable mechanical and thermal characteristics.

Case Study 1: Synthesis and Testing of Derivatives

In a recent study, various derivatives of this compound were synthesized and evaluated for their biological activities. The derivatives were subjected to cytotoxicity testing using the MTT assay on cancer cell lines, revealing varied degrees of potency. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as an anticancer agent.

Case Study 2: Biocatalytic Applications

Another study explored the biocatalytic oxidation of 5-hydroxymethylfurfural to produce 2,5-furandicarboxylic acid (FDCA), utilizing enzymes that can efficiently convert furan aldehydes into their corresponding carboxylic acids. This process highlights the compound's role in sustainable chemical production pathways .

Mechanism of Action

The mechanism of action of 5-Formyl-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-2-methylfuran-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the furan ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

5-Formyl-2-methylfuran-3-carboxylic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article will explore its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a furan ring with a formyl group at position 5 and a carboxylic acid group at position 3, contributing to its reactivity and potential biological effects. The molecular formula is C6H6O4C_6H_6O_4 with a molecular weight of approximately 154.12 g/mol. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research has indicated that furan derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that compounds containing furan rings can inhibit the growth of various bacteria and fungi, suggesting their potential as lead compounds in the development of new antimicrobial agents.

Anti-inflammatory Effects

Furan-containing compounds have been linked to anti-inflammatory effects through the modulation of inflammatory pathways. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . The specific mechanisms by which this compound exerts these effects require further investigation.

Anticancer Activity

Recent findings suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and ultimately cell death. This mechanism is similar to other furan derivatives that have shown promise in cancer therapy.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It could interact with cellular receptors, modulating signal transduction pathways critical for various biological processes.
  • ROS Generation : As noted, the compound may generate ROS, leading to oxidative stress, which is beneficial in cancer treatment but could also affect normal cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Attributes
4-Hydroxy-2-methylfuran-3-carboxylic acidHydroxyl group instead of formylExhibits different reactivity due to hydroxyl presence
5-tert-Butyl-2-methylfuran-3-carboxylic acidTert-butyl group at position 5Different steric effects influence biological activity
4-Methylfuran-3-carboxylic acidMethyl group at position 4Lacks the formyl group, making it less reactive

This table illustrates how variations in substituent positions significantly affect the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of furan derivatives:

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry found that specific furan derivatives inhibited bacterial growth effectively, highlighting their potential as antibiotics .
  • Anti-inflammatory Research : Another research article discussed how furan derivatives modulate inflammatory responses in vitro, providing insights into their therapeutic potential for inflammatory diseases.
  • Cancer Studies : A recent investigation into the anticancer properties of furan derivatives revealed that they could induce apoptosis in human cancer cell lines through ROS generation, suggesting a promising avenue for cancer treatment .

Properties

IUPAC Name

5-formyl-2-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEZQVUZNUMBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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